molecular formula C7H14ClNO B13516381 1-Amino-3-cyclobutylpropan-2-one hydrochloride

1-Amino-3-cyclobutylpropan-2-one hydrochloride

Katalognummer: B13516381
Molekulargewicht: 163.64 g/mol
InChI-Schlüssel: XXLSZDFMQFBGQN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Amino-3-cyclobutylpropan-2-one hydrochloride is an organic compound with the molecular formula C7H13NO·HCl. This compound is characterized by the presence of an amino group attached to a cyclobutyl ring and a ketone group. It is commonly used in various chemical and pharmaceutical applications due to its unique structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-3-cyclobutylpropan-2-one hydrochloride typically involves the reaction of cyclobutanone with an appropriate amine under acidic conditions to form the desired product. One common method involves the use of hydrochloric acid as a catalyst to facilitate the reaction between cyclobutanone and an amine, followed by purification to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and recrystallization to achieve the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions

1-Amino-3-cyclobutylpropan-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amino derivatives.

Wissenschaftliche Forschungsanwendungen

1-Amino-3-cyclobutylpropan-2-one hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Wirkmechanismus

The mechanism of action of 1-Amino-3-cyclobutylpropan-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Aminocyclobutan-1-one hydrochloride
  • 1-Amino-1-cyclobutanecarboxylic acid hydrochloride

Uniqueness

1-Amino-3-cyclobutylpropan-2-one hydrochloride is unique due to its specific structural features, such as the presence of both an amino group and a ketone group attached to a cyclobutyl ring. This unique structure imparts distinct reactivity and properties, making it valuable for various applications in research and industry.

Eigenschaften

Molekularformel

C7H14ClNO

Molekulargewicht

163.64 g/mol

IUPAC-Name

1-amino-3-cyclobutylpropan-2-one;hydrochloride

InChI

InChI=1S/C7H13NO.ClH/c8-5-7(9)4-6-2-1-3-6;/h6H,1-5,8H2;1H

InChI-Schlüssel

XXLSZDFMQFBGQN-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C1)CC(=O)CN.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.